N,N'-bis(3-acetylphenyl)butanediamide
Description
N,N'-bis(3-acetylphenyl)butanediamide is a bis-aryl alkanediamide derivative characterized by a butanediamide core flanked by two 3-acetylphenyl substituents. The acetyl group at the meta position of the phenyl rings distinguishes it from other derivatives, influencing electronic properties, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N,N//'-bis(3-acetylphenyl)butanediamide |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)15-5-3-7-17(11-15)21-19(25)9-10-20(26)22-18-8-4-6-16(12-18)14(2)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
MXSWEANTMBOEAJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)C(=O)C |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Discussion
- Structure-Activity Relationships :
- Substituent Position : Meta-substituted acetyl groups (as in the target compound) may hinder membrane permeability compared to para-substituted derivatives (e.g., 4-methoxyphenyl) due to steric effects .
- Chain Length : The 4-carbon chain in butanediamides balances lipophilicity and molecular flexibility, optimizing interactions with biological targets like thylakoid membranes or mycobacterial enzymes .
- Synthetic Challenges : Electron-withdrawing acetyl groups may necessitate harsher reaction conditions or purification steps compared to electron-donating substituents .
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